2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors of cancer targets . The compound combines the structural motifs of diaminopyrimidine and arylthiazole, which have shown significant anti-proliferation properties against various cancer cell lines .
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Diaminopyrimidine Core: The diaminopyrimidine core is synthesized through a series of reactions starting from appropriate precursors.
Thiazole Ring Formation: The thiazole ring is formed separately through cyclization reactions involving appropriate thioamide and haloketone precursors.
Coupling Reaction: The final step involves coupling the diaminopyrimidine core with the thiazole ring through a sulfanyl linkage.
Chemical Reactions Analysis
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can arrest cell proliferation and induce apoptosis in cancer cells . Additionally, it has been shown to inhibit anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in various tumors .
Comparison with Similar Compounds
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be compared with other diaminopyrimidine derivatives, such as:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
These compounds share similar structural motifs but differ in the substituents attached to the pyrimidine and thiazole rings. The unique combination of the methoxyphenyl and thiazole groups in this compound contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N6O2S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H16N6O2S2/c1-24-10-4-2-9(3-5-10)11-7-25-15(19-11)22-14(23)8-26-16-20-12(17)6-13(18)21-16/h2-7H,8H2,1H3,(H,19,22,23)(H4,17,18,20,21) |
InChI Key |
BSCUDXZBCISPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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